N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring attached to a phenyl group, which is further connected to a chlorophenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Attachment to Phenyl Group: The pyrazole ring is then attached to a phenyl group through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety by reacting the intermediate with 2-chlorophenyl acetic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-(1H-Pyrazol-4-yl)phenyl)-2-phenylacetamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-fluorophenyl)acetamide: Contains a fluorine atom instead of chlorine, potentially altering its chemical properties and applications.
Uniqueness
N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets
Properties
Molecular Formula |
C17H14ClN3O |
---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-[4-(1H-pyrazol-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H14ClN3O/c18-16-4-2-1-3-13(16)9-17(22)21-15-7-5-12(6-8-15)14-10-19-20-11-14/h1-8,10-11H,9H2,(H,19,20)(H,21,22) |
InChI Key |
VEODFQZPEDTDBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)C3=CNN=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.